![molecular formula C15H18N4O3S2 B256049 N-{3-[(3-methoxypropyl)carbamoyl]-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl}-1,2,3-thiadiazole-4-carboxamide](/img/structure/B256049.png)
N-{3-[(3-methoxypropyl)carbamoyl]-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl}-1,2,3-thiadiazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{3-[(3-methoxypropyl)carbamoyl]-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl}-1,2,3-thiadiazole-4-carboxamide is a chemical compound that has gained significant interest in the scientific community due to its potential in various research applications.
Wirkmechanismus
The exact mechanism of action of N-{3-[(3-methoxypropyl)carbamoyl]-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl}-1,2,3-thiadiazole-4-carboxamide is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes that are involved in cancer cell growth and proliferation.
Biochemical and Physiological Effects:
In addition to its anti-cancer properties, N-{3-[(3-methoxypropyl)carbamoyl]-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl}-1,2,3-thiadiazole-4-carboxamide has also been found to have other biochemical and physiological effects. Studies have shown that this compound can reduce inflammation and oxidative stress, which are implicated in a variety of diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-{3-[(3-methoxypropyl)carbamoyl]-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl}-1,2,3-thiadiazole-4-carboxamide in lab experiments is its potential to inhibit cancer cell growth. However, one limitation is that the exact mechanism of action is not fully understood, which makes it difficult to optimize its use in experiments.
Zukünftige Richtungen
There are several future directions for research on N-{3-[(3-methoxypropyl)carbamoyl]-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl}-1,2,3-thiadiazole-4-carboxamide. One direction is to further investigate its anti-cancer properties and optimize its use in cancer treatment. Another direction is to explore its potential in other disease areas, such as inflammation and oxidative stress. Additionally, further research is needed to fully understand the mechanism of action of this compound.
Synthesemethoden
The synthesis of N-{3-[(3-methoxypropyl)carbamoyl]-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl}-1,2,3-thiadiazole-4-carboxamide involves the reaction of 3-(3-methoxypropyl)aminopropanoic acid with 2-(2-aminothiazol-4-yl)-5-methylthiophene-3-carboxylic acid. The resulting compound is then subjected to cyclization and carbamoylation to obtain the final product.
Wissenschaftliche Forschungsanwendungen
N-{3-[(3-methoxypropyl)carbamoyl]-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl}-1,2,3-thiadiazole-4-carboxamide has been found to have potential in various scientific research applications. One such application is in the field of cancer research. Studies have shown that this compound has anti-cancer properties and can inhibit the growth of cancer cells.
Eigenschaften
Produktname |
N-{3-[(3-methoxypropyl)carbamoyl]-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl}-1,2,3-thiadiazole-4-carboxamide |
|---|---|
Molekularformel |
C15H18N4O3S2 |
Molekulargewicht |
366.5 g/mol |
IUPAC-Name |
N-[3-(3-methoxypropylcarbamoyl)-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl]thiadiazole-4-carboxamide |
InChI |
InChI=1S/C15H18N4O3S2/c1-22-7-3-6-16-14(21)12-9-4-2-5-11(9)24-15(12)17-13(20)10-8-23-19-18-10/h8H,2-7H2,1H3,(H,16,21)(H,17,20) |
InChI-Schlüssel |
PQUZZQBJXGKWAT-UHFFFAOYSA-N |
SMILES |
COCCCNC(=O)C1=C(SC2=C1CCC2)NC(=O)C3=CSN=N3 |
Kanonische SMILES |
COCCCNC(=O)C1=C(SC2=C1CCC2)NC(=O)C3=CSN=N3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[(4-Ethylpiperazin-1-yl)methyl]-2-methylquinolin-4-ol](/img/structure/B255968.png)

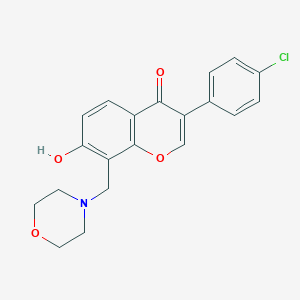
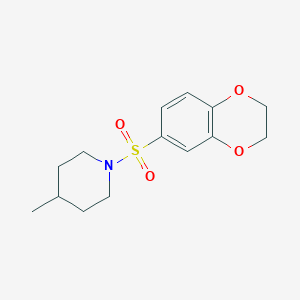
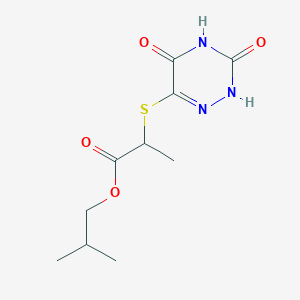
![Ethyl 3-[(5-ethyl-1,3,4-thiadiazol-2-yl)amino]-3-oxopropanoate](/img/structure/B255982.png)
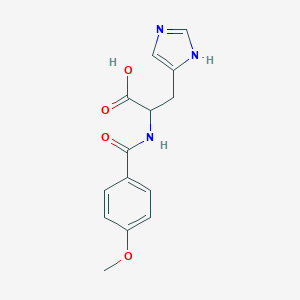
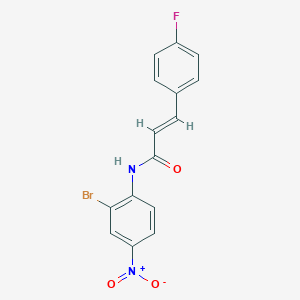
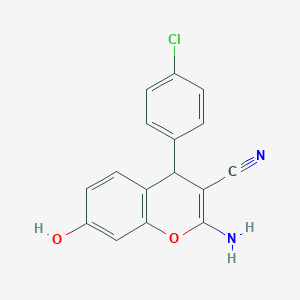
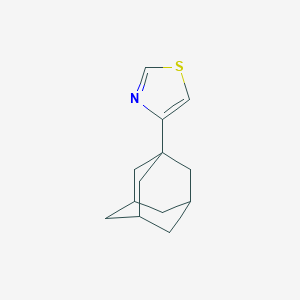
![[[(Z)-(5-methoxy-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]thiourea](/img/structure/B256003.png)
![ethyl (2Z)-2-[(3-chloro-2-methylphenyl)hydrazinylidene]-3-oxobutanoate](/img/structure/B256005.png)
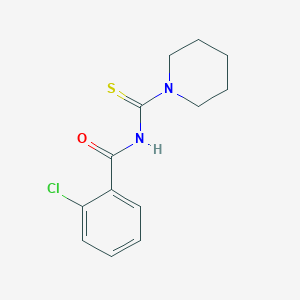
![N-[4-chloro-3-(trifluoromethyl)phenyl]pentanamide](/img/structure/B256008.png)